

HPLC analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B1267072

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An Application Note on the HPLC Analysis of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the analysis of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** using High-Performance Liquid Chromatography (HPLC). The provided methodology is based on established practices for the analysis of related quinoline carboxylic acid derivatives and is intended for research and quality control purposes.

Introduction

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and pharmaceutical development.[1] Accurate and robust analytical methods are crucial for determining the purity and concentration of this compound in various samples. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic molecules, offering high resolution and sensitivity.[2][3] This application note describes a general RP-HPLC method suitable for the quantitative analysis of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (typically a C18-bonded silica) and the mobile phase is a polar solvent mixture.^{[2][3]} The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution, the solvent strength of the mobile phase is gradually increased, allowing for the efficient elution of compounds with varying polarities. The acidic nature of the target molecule necessitates the use of an acidified mobile phase to ensure good peak shape and retention.^{[4][5]} Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).^[6]
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.^{[6][7]}
- Chemicals and Reagents:
 - **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** reference standard (purity ≥98%)
 - Acetonitrile (HPLC grade)^[7]
 - Methanol (HPLC grade)^[7]
 - Formic acid (analytical grade)^[6]
 - Ultrapure water^[7]

Preparation of Solutions

- Mobile Phase A: 0.1% Formic Acid in Water.^[6]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.^[6]
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** reference standard and transfer it to a 10 mL

volumetric flask. Dissolve and dilute to volume with methanol.^[7]

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.^[7]

Sample Preparation

- Solid Samples: Accurately weigh a sufficient amount of the sample to achieve a theoretical concentration of 1 mg/mL of the analyte.^[7] Transfer to a volumetric flask, add methanol to approximately 70% of the volume, and sonicate for 15 minutes to ensure complete dissolution.^[7] Dilute to volume with methanol.
- Filtration: Filter the prepared sample and standard solutions through a 0.45 µm syringe filter into HPLC vials prior to injection.^{[6][7]}

Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required.

Parameter	Condition
Column	C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) [6][7]
Mobile Phase A	0.1% Formic Acid in Water[6]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[6]
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate	1.0 mL/min[7]
Injection Volume	10 µL[7]
Column Temperature	30 °C[7]
Detection Wavelength	UV at approximately 245 nm (scan for optimal wavelength)
Run Time	20 minutes

Data Analysis

- Identification: The analyte is identified by comparing its retention time with that of the reference standard.
- Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample is determined from the calibration curve.

Data Presentation

The following tables represent typical data that would be generated during method validation.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	8500
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Linearity

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,800
100	1,525,000
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Precision

Concentration ($\mu\text{g/mL}$)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
10	1.1	1.5
50	0.7	1.0
100	0.5	0.8

Table 4: Accuracy (Spike Recovery)

Spiked Level	Amount Spiked (µg/mL)	Amount Found (µg/mL)	Recovery (%)
Low	10	9.8	98.0
Medium	50	50.7	101.4
High	100	99.2	99.2

Visualization of Experimental Workflow



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